molecular formula C21H18N2OS B2807626 4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 379239-38-0

4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2807626
CAS No.: 379239-38-0
M. Wt: 346.45
InChI Key: QVDJZOVKCZJXRA-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a 4-isopropylphenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-isopropylphenol with 2-chloropyrimidine in the presence of a base, followed by cyclization with a thiophene derivative under acidic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.

    Medicine: Studied for its anticancer properties, particularly its ability to inhibit protein kinases involved in cell growth and proliferation.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.

    Pyrido[2,3-d]pyrimidine: Exhibits significant biological activity, including anticancer effects.

    Quinazoline: Widely studied for its role as a kinase inhibitor in cancer therapy.

Uniqueness

4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a phenyl and isopropylphenoxy group enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

6-phenyl-4-(4-propan-2-ylphenoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14(2)15-8-10-17(11-9-15)24-20-18-12-19(16-6-4-3-5-7-16)25-21(18)23-13-22-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJZOVKCZJXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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